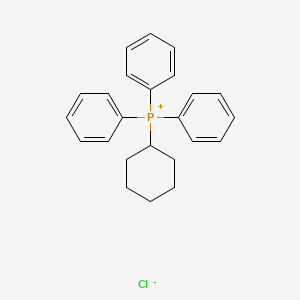
Cyclohexyl(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(triphenyl)phosphanium chloride is a phosphonium salt that features a cyclohexyl group and three phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the formation of ylides for Wittig reactions.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with cyclohexyl chloride. The reaction typically involves heating the reactants in an inert solvent such as toluene or benzene. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the cyclohexyl chloride, displacing the chloride ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Cyclohexyl(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with strong bases such as sodium hydride or butyllithium to form the corresponding ylide. This ylide can then react with aldehydes or ketones to form alkenes.
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products:
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine derivative.
科学的研究の応用
Cyclohexyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction to form alkenes. It also serves as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.
Industry: this compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals.
作用機序
The primary mechanism of action for cyclohexyl(triphenyl)phosphanium chloride involves the formation of ylides. In the Wittig reaction, the compound reacts with a base to form a ylide, which then undergoes a [2+2] cycloaddition with a carbonyl compound to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved are primarily related to the reactivity of the ylide with carbonyl compounds.
類似化合物との比較
Cyclohexyl(triphenyl)phosphanium chloride can be compared with other phosphonium salts such as:
Triphenylphosphine: A common reagent in organic synthesis, used to form ylides for Wittig reactions.
Methoxymethyl(triphenyl)phosphonium chloride: Another phosphonium salt used in similar reactions but with different reactivity due to the presence of a methoxymethyl group.
Triphenylphosphine dichloride: Used in the conversion of alcohols to alkyl chlorides.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence the steric and electronic properties of the compound, affecting its reactivity and selectivity in chemical reactions.
特性
CAS番号 |
91949-56-3 |
|---|---|
分子式 |
C24H26ClP |
分子量 |
380.9 g/mol |
IUPAC名 |
cyclohexyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C24H26P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 |
InChIキー |
MTPHIACAOIMRIZ-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
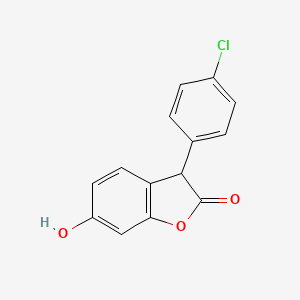
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
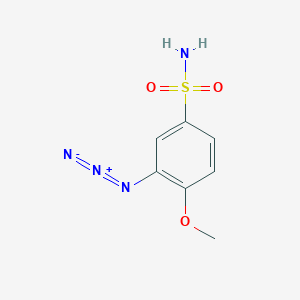
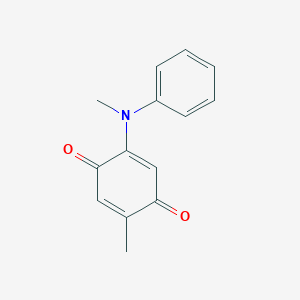
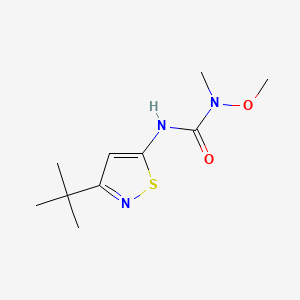
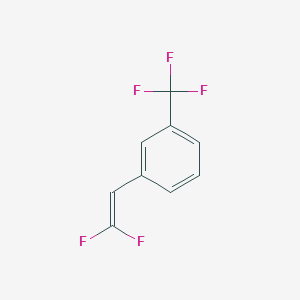

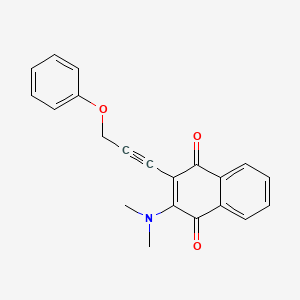

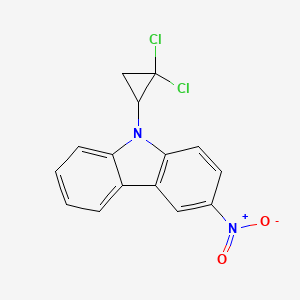

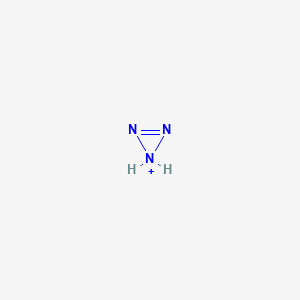
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
